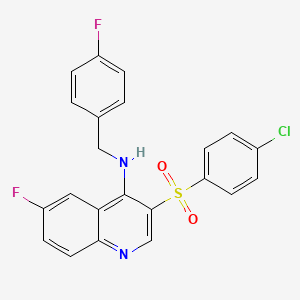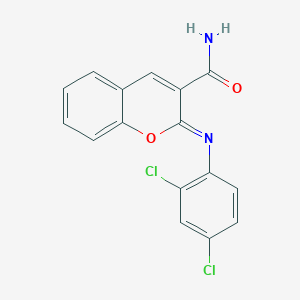
4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine” is a chemical compound. It is structurally similar to the imidazole derivatives, such as Histamine and Histidine . It is also related to “5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides”, which are known for their significant biological activities .
Synthesis Analysis
The synthesis of related compounds involves several steps . Starting with commercially available 4-bromoaniline, diazotization followed by reduction affords 4-bromophenylhydrazine. Condensation with ethyl pyruvate followed by cyclization of the resultant product furnishes ethyl 5-bromo-1H-indole-2-carboxylate. Benzylation with 4-chlorobenzyl chloride gives N-benzylated ester, the hydrolysis of which furnishes the desired carboxylic acid. Coupling of the carboxylic acid with appropriate amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA)/ triethylamine (TEA) in dimethylformamide (DMF) affords the target carboxamides .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine: and related compounds have shown promising antibacterial properties. Specifically, 5-bromoindole-2-carboxamides, which share a similar scaffold, exhibit potent antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi . Notably, compounds 7a–c, 7g, and 7h demonstrate high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL. These compounds surpass the activity of standard antibiotics against E. coli and P. aeruginosa.
Synthesis and Structure
The synthesis of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine involves several steps. Starting from commercially available 4-bromoaniline, diazotization and subsequent reduction yield 4-bromophenylhydrazine. Cyclization of this intermediate with ethyl pyruvate produces ethyl 5-bromo-1H-indole-2-carboxylate. Benzylation with 4-chlorobenzyl chloride leads to N-benzylated ester, which upon hydrolysis provides the desired carboxylic acid. Finally, coupling with appropriate amines yields the target carboxamides .
Other Applications
While antibacterial activity stands out, further research may uncover additional applications for this compound. Its structural features, including the pyrazole and indole moieties, suggest potential in diverse fields such as medicinal chemistry, materials science, and agrochemicals. However, detailed investigations are needed to explore these avenues fully.
Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 355–361. DOI: 10.1515/hc-2018-0107
Eigenschaften
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJFJAGFPMISFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)
![1-(4-Methylbenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3020006.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3020009.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3020012.png)

![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)



![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

